molecular formula C28H22ClN5OS B12033404 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide

Cat. No.: B12033404
M. Wt: 512.0 g/mol
InChI Key: FLSLANGEJKLWAJ-OCSSWDANSA-N
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Description

The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide is a complex organic molecule that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of various functional groups, such as the triazole ring, chlorophenyl, and naphthylmethylidene moieties, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,2,4-triazole ring. This can be achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with thiol-containing compounds to introduce the sulfanyl group. This step often requires the use of catalysts or specific reaction conditions to ensure high yield and selectivity.

    Condensation with Naphthylmethylidene: The final step involves the condensation of the sulfanyl-triazole intermediate with naphthylmethylidene acetohydrazide. This reaction is typically carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The hydrazone linkage can be reduced to form corresponding hydrazines using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, ethanol as solvent.

    Substitution: Ammonia, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, DNA, and proteins.

    Pathways Involved: Inhibition of enzyme activity, disruption of DNA replication, and interference with protein synthesis.

The compound’s triazole ring and hydrazone linkage are crucial for its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: can be compared with other similar compounds, such as:

    2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: Differing by the presence of a methoxy group instead of a methyl group.

    2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide: Lacking the methyl group on the phenyl ring.

    2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide: Featuring a dichlorophenyl group instead of the naphthylmethylidene moiety.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and biological activities.

Properties

Molecular Formula

C28H22ClN5OS

Molecular Weight

512.0 g/mol

IUPAC Name

2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide

InChI

InChI=1S/C28H22ClN5OS/c1-19-9-15-24(16-10-19)34-27(21-11-13-23(29)14-12-21)32-33-28(34)36-18-26(35)31-30-17-22-7-4-6-20-5-2-3-8-25(20)22/h2-17H,18H2,1H3,(H,31,35)/b30-17+

InChI Key

FLSLANGEJKLWAJ-OCSSWDANSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)Cl

Origin of Product

United States

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